[4-(Butyrylamino)phenyl]acetic acid [4-(Butyrylamino)phenyl]acetic acid
Brand Name: Vulcanchem
CAS No.: 89625-67-2
VCID: VC2364375
InChI: InChI=1S/C12H15NO3/c1-2-3-11(14)13-10-6-4-9(5-7-10)8-12(15)16/h4-7H,2-3,8H2,1H3,(H,13,14)(H,15,16)
SMILES: CCCC(=O)NC1=CC=C(C=C1)CC(=O)O
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

[4-(Butyrylamino)phenyl]acetic acid

CAS No.: 89625-67-2

Cat. No.: VC2364375

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

[4-(Butyrylamino)phenyl]acetic acid - 89625-67-2

Specification

CAS No. 89625-67-2
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name 2-[4-(butanoylamino)phenyl]acetic acid
Standard InChI InChI=1S/C12H15NO3/c1-2-3-11(14)13-10-6-4-9(5-7-10)8-12(15)16/h4-7H,2-3,8H2,1H3,(H,13,14)(H,15,16)
Standard InChI Key QGKAUPFJFHCVPR-UHFFFAOYSA-N
SMILES CCCC(=O)NC1=CC=C(C=C1)CC(=O)O
Canonical SMILES CCCC(=O)NC1=CC=C(C=C1)CC(=O)O

Introduction

Chemical Identity and Nomenclature

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[4-(butanoylamino)phenyl]acetic acid, which systematically describes its chemical structure . This name indicates that the compound consists of an acetic acid group attached to a phenyl ring, which also has a butanoylamino (butyrylamino) group at the para position.

Table 1: Chemical Name Synonyms for [4-(Butyrylamino)phenyl]acetic acid

Chemical Name SynonymSource
[4-(butyrylamino)phenyl]acetic acid
2-(4-Butyramidophenyl)acetic acid
2-[4-(butanoylamino)phenyl]acetic acid
(4-butanamidophenyl)acetic acid
[4-(butanoylamino)phenyl]acetic acid
2-(4-BUTANAMIDOPHENYL)ACETIC ACID
2-(4-Butyramidophenyl)aceticacid

These alternative names all refer to the same chemical compound and may be encountered in different contexts in the scientific literature .

Chemical Identifiers

The compound is registered in various chemical databases with the following identifiers:

Table 2: Chemical Identifiers for [4-(Butyrylamino)phenyl]acetic acid

Identifier TypeValueSource
CAS Registry Number89625-67-2
PubChem CID13267762
InChIInChI=1S/C12H15NO3/c1-2-3-11(14)13-10-6-4-9(5-7-10)8-12(15)16/h4-7H,2-3,8H2,1H3,(H,13,14)(H,15,16)
InChIKeyQGKAUPFJFHCVPR-UHFFFAOYSA-N
SMILESCCCC(=O)NC1=CC=C(C=C1)CC(=O)O
DSSTox Substance IDDTXSID00533282
WikidataQ82406495

These standardized identifiers allow for precise identification and referencing of the compound across scientific literature and databases .

Alternative Database Codes

In addition to standard chemical identifiers, the compound is also referenced by various catalog numbers and database codes:

Table 3: Catalog and Database Codes for [4-(Butyrylamino)phenyl]acetic acid

Catalog/Database CodeSource
SCHEMBL10682638
ALBB-003604
BBL014160
MFCD08593345
STK412445
AKOS000104629
SB79677
VS-04209
CS-0314458
G72433

Chemical Structure and Properties

Molecular Characteristics

[4-(Butyrylamino)phenyl]acetic acid has the following fundamental properties:

Table 4: Key Physical and Chemical Properties of [4-(Butyrylamino)phenyl]acetic acid

PropertyValueSource
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Creation Date in PubChemFebruary 8, 2007
Last Modified Date in PubChemMarch 1, 2025

The molecular formula C12H15NO3 indicates that the molecule contains 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Structural Features

The chemical structure of [4-(Butyrylamino)phenyl]acetic acid is characterized by:

  • A central phenyl ring (C6H4)

  • An acetic acid group (-CH2COOH) attached to one carbon of the phenyl ring

  • A butyrylamino group (-NHCOCH2CH2CH3) attached to the carbon at the para position relative to the acetic acid group

This structure can be represented in both 2D and 3D formats, providing different perspectives on the molecular arrangement:

  • The 2D structure depicts the arrangement of atoms and bonds in a planar format

  • The 3D conformer provides information about the spatial arrangement of atoms in the molecule

Functional Groups

The compound contains several key functional groups that contribute to its chemical behavior:

  • Amide group (-NHCO-): Forms a linkage between the phenyl ring and the butyryl group

  • Carboxylic acid group (-COOH): Part of the acetic acid moiety

  • Aromatic ring: Provides a stable carbon scaffold for the attached functional groups

The presence of these functional groups suggests potential for various chemical reactions, including hydrogen bonding, acid-base interactions, and nucleophilic/electrophilic processes. The carboxylic acid group can participate in typical carboxylic acid reactions such as esterification and amide formation, while the amide group can undergo hydrolysis under appropriate conditions. The aromatic ring may participate in electrophilic aromatic substitution reactions .

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